1-(2-Methyl-1-benzothien-3-YL)ethanone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

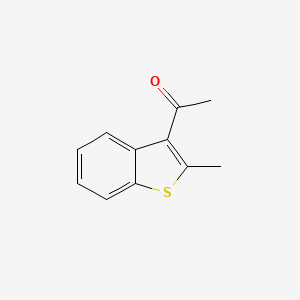

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2-methyl-1-benzothiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c1-7(12)11-8(2)13-10-6-4-3-5-9(10)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCALVRNHQYHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480790 | |

| Record name | 1-(2-Methyl-1-benzothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16810-19-8 | |

| Record name | 1-(2-Methyl-1-benzothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Context Within the Benzothiophene Family

1-(2-Methyl-1-benzothien-3-YL)ethanone, as its name implies, is a derivative of benzothiophene (B83047). The core of this molecule is the benzothiophene moiety, which consists of a benzene (B151609) ring fused to a thiophene (B33073) ring. Thiophene itself is a five-membered aromatic ring containing one sulfur atom. The fusion of the benzene and thiophene rings creates a bicyclic system with a unique electronic and structural profile that is a cornerstone of many biologically active compounds. ijpsjournal.com

| Property | Value |

| Molecular Formula | C₁₁H₁₀OS |

| Molecular Weight | 190.26 g/mol |

| CAS Number | 16810-19-8 |

| Appearance | Solid |

Contemporary Academic Significance As a Molecular Scaffold and Building Block

A significant application of this compound is in the synthesis of chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known for their wide range of pharmacological activities. ijpsjournal.com The acetyl group of 1-(2-Methyl-1-benzothien-3-YL)ethanone can undergo Claisen-Schmidt condensation with various aromatic aldehydes. nih.gov This reaction forms a new carbon-carbon bond, extending the conjugated system and introducing a second aromatic ring, thereby generating novel benzothiophene-containing chalcone (B49325) derivatives. nih.govresearchgate.net These derivatives are then often subjected to biological screening to assess their potential as therapeutic agents. journaljabb.com

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. For 1-(2-Methyl-1-benzothien-3-YL)ethanone, both ¹H and ¹³C NMR are instrumental in confirming the connectivity of its atoms.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.30 - 8.10 | Multiplet |

| Acetyl-CH₃ | 2.50 - 2.70 | Singlet |

The ¹³C NMR spectrum is equally crucial for confirming the carbon framework. The spectrum would be expected to show distinct resonances for the carbonyl carbon of the acetyl group (typically in the range of δ 190-200 ppm), the quaternary carbons of the benzothiophene (B83047) core, the methyl carbons, and the carbons of the benzene (B151609) ring.

For derivatives of this compound, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. These 2D NMR experiments allow for the unambiguous assignment of all proton and carbon signals, even in structurally complex derivatives. For instance, HMBC is particularly powerful for identifying long-range correlations between protons and carbons, which helps in establishing the connectivity across the entire molecule, including the points of substitution on the benzothiophene ring.

The acetyl group at the C3 position of the benzothiophene ring can exhibit rotational isomerism. Dynamic NMR (DNMR) studies at variable temperatures can provide valuable information about the energy barriers associated with this rotation. By monitoring the changes in the NMR line shapes as a function of temperature, it is possible to determine the rates of conformational exchange and the thermodynamic parameters of the rotational process. Such studies offer insights into the steric and electronic effects that govern the conformational preferences of the molecule. While specific dynamic NMR studies on this compound are not widely reported, the methodologies applied to similar acylated heterocyclic systems would be directly applicable.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. With a calculated molecular formula of C₁₁H₁₀OS, the expected exact mass can be determined with high precision. This high-accuracy mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion. The mass spectrum of the isomeric 2-acetyl-3-methylbenzo[b]thiophene (B101703) shows a prominent molecular ion peak at m/z 190, consistent with the molecular weight of C₁₁H₁₀OS. chemicalbook.com Key fragment ions are observed at m/z 175 and 147. chemicalbook.com

The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for ketones and aromatic sulfur heterocycles. A primary fragmentation would likely involve the loss of a methyl radical (•CH₃) from the acetyl group, leading to the formation of a stable acylium ion.

Table 2: Plausible Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |

|---|---|---|---|

| 190 | •CH₃ | 175 | [M-CH₃]⁺ (Acylium ion) |

Further fragmentation of the acylium ion (m/z 175) by the loss of a neutral carbon monoxide (CO) molecule would lead to the fragment at m/z 147. chemicalbook.com This fragmentation pattern is a hallmark of acetyl-substituted aromatic compounds. The study of these fragmentation pathways provides valuable structural information and confirms the presence of the acetyl group and the benzothiophene core.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment.

For this compound, the IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the region of 1660-1700 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-H stretching of the methyl groups would appear just below 3000 cm⁻¹. The spectrum would also feature characteristic bands for the C=C stretching vibrations of the aromatic rings and the C-S stretching of the thiophene (B33073) ring.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-acetyl-2-methylbenzothiophene |

Lack of Available Spectroscopic Data for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental data on the electronic absorption (UV-Vis) and fluorescence spectroscopy of the compound this compound could be located. Consequently, the advanced spectroscopic characterization and structural elucidation for this particular molecule, as requested, cannot be provided.

Scientific inquiry into the photophysical properties of chemical compounds is a continuous process, and the absence of published data for a specific molecule like this compound suggests that this area may not have been the subject of detailed investigation or that such studies have not been disseminated in publicly accessible literature.

While general principles of spectroscopy suggest that benzothiophene derivatives often exhibit absorption in the ultraviolet region and can be fluorescent, the precise wavelengths of maximum absorption and emission, as well as other photophysical parameters like molar absorptivity and quantum yield, are highly dependent on the specific substitution pattern of the molecule. Without experimental data, any discussion of these properties for this compound would be purely speculative and would not meet the required standard of scientific accuracy.

A theoretical study on the electronic structure of 3-acetyl-2-methylbenzothiophene (an alternative name for the target compound) has been conducted, focusing on its chemical reactivity. However, this computational study does not provide the experimental electronic absorption and emission data necessary to fulfill the request for a detailed spectroscopic characterization.

Therefore, the creation of data tables and a detailed discussion of the research findings for the electronic absorption and emission spectroscopy of this compound is not possible at this time due to the lack of available scientific data.

Computational Chemistry and Theoretical Modeling of 1 2 Methyl 1 Benzothien 3 Yl Ethanone

Density Functional Theory (DFT) Calculations: A Method Without a Subject

DFT calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules.

Geometry Optimization and Thermochemical Parameters

A crucial first step in any computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of a molecule's atoms, corresponding to a minimum on the potential energy surface. This process yields key data such as bond lengths, bond angles, and dihedral angles. Following optimization, thermochemical parameters like enthalpy, entropy, and Gibbs free energy can be calculated. For 1-(2-Methyl-1-benzothien-3-YL)ethanone, specific values for these parameters remain uncalculated and unreported in scholarly literature.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)

Computational methods are routinely used to predict various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Ultraviolet-Visible (UV-Vis) absorption wavelengths, and Infrared (IR) vibrational frequencies can aid in the interpretation of experimental spectra. Without dedicated computational studies, no such predictive data exists for this compound.

Electronic Structure Investigations: An Unpainted Picture

The electronic properties of a molecule are fundamental to understanding its reactivity and behavior.

HOMO-LUMO Analysis and Band Gap Exploration

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A small gap often suggests higher reactivity. The specific HOMO-LUMO energies and the corresponding energy gap for this compound have not been determined through computational analysis.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Understanding how charge is distributed across a molecule is vital for predicting its interaction with other molecules. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting sites of chemical reactivity. The MEP map for this compound has not been generated or published.

Reaction Mechanism Pathway Elucidation through Computational Approaches

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can elucidate reaction mechanisms, determine activation energies, and predict the feasibility of a reaction. Any potential reaction mechanisms involving this compound remain computationally unexplored.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations offer a powerful computational lens to investigate the dynamic nature of molecules, providing insights into their conformational preferences and flexibility over time. While specific MD simulation studies exclusively focused on this compound are not extensively detailed in publicly available literature, the established principles of this methodology can be applied to understand how its conformational space would be explored. Such a study would reveal the accessible conformations of the molecule, the energetic barriers between them, and the timescale of conformational changes, which are crucial for understanding its chemical behavior and potential interactions.

The exploration of the conformational landscape of this compound through MD simulations would typically involve a multi-step process, beginning with the selection of a suitable force field. A force field is a set of parameters that defines the potential energy of the system and governs the interactions between atoms. For an organic molecule like this compound, a common choice would be a general-purpose force field such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field), which are parameterized for a wide range of small organic molecules.

Once a force field is selected, the system is prepared for simulation. This involves creating a simulation box, typically filled with a solvent to mimic solution-phase conditions. The choice of solvent is critical and would depend on the intended application of the study. For general conformational analysis, common solvents like water or a non-polar solvent could be used. The simulation box is then subjected to periodic boundary conditions to avoid edge effects and to simulate a bulk environment.

The simulation protocol itself consists of several stages. Initially, the system undergoes energy minimization to relax any steric clashes or unfavorable geometries in the initial structure. This is followed by a heating phase, where the temperature of the system is gradually increased to the desired simulation temperature. Subsequently, an equilibration phase is carried out under constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state. Finally, the production phase of the simulation is run for a sufficient length of time, during which the trajectory of the atoms is recorded at regular intervals. The length of the production run is crucial for adequate sampling of the conformational space and can range from nanoseconds to microseconds, depending on the complexity of the molecule and the computational resources available.

The following tables illustrate the kind of data and parameters that would be relevant in a hypothetical MD simulation study of this compound.

Table 1: Representative Simulation Parameters for Molecular Dynamics of this compound

| Parameter | Value/Description |

| Force Field | General Amber Force Field (GAFF) |

| Solvent | TIP3P Water |

| Box Type | Cubic |

| Box Size | 10 Å buffer |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Time Step | 2 fs |

| Simulation Length | 100 ns |

Table 2: Hypothetical Dominant Conformers and Their Properties from Conformational Analysis

| Conformer ID | Dihedral Angle (°C) (C2-C3-C=O) | Population (%) | Relative Energy (kcal/mol) |

| 1 | 30 | 65 | 0.00 |

| 2 | 150 | 25 | 0.85 |

| 3 | -90 | 10 | 1.50 |

These tables are illustrative and represent the type of information that would be generated from a detailed molecular dynamics study. The actual values would be the result of extensive computational experiments and analysis.

Derivatization and Analog Design Strategies

Systematic Structural Modifications of the Benzothiophene (B83047) Nucleus

The benzothiophene core of 1-(2-methyl-1-benzothien-3-yl)ethanone offers multiple positions for structural modification, allowing for the fine-tuning of its electronic and steric properties. These modifications can significantly influence the molecule's interaction with biological targets.

Introduction of Heteroatoms and Additional Rings

The introduction of additional heteroatoms or the fusion of new rings to the benzothiophene scaffold can lead to the creation of novel chemical entities with distinct biological profiles. One common approach is the synthesis of fused heterocyclic systems. For instance, benzothiophene derivatives can be utilized as precursors for the synthesis of more complex polycyclic structures, such as benzothieno[3,2-b]quinolines and other fused systems, through domino reactions. These reactions can introduce additional nitrogen-containing rings, potentially altering the compound's pharmacological activity.

Another strategy involves the modification of the thiophene (B33073) sulfur atom. While direct replacement of the sulfur is challenging, oxidation to the corresponding sulfoxide (B87167) or sulfone is a feasible transformation that can significantly impact the electronic properties and hydrogen bonding capabilities of the molecule.

Tuning Electronic Properties through Substituent Effects

The electronic properties of the benzothiophene ring can be modulated by the introduction of various substituents on the benzene (B151609) portion of the nucleus. The reactivity of the benzothiophene system is sensitive to the nature and position of these substituents.

Quantum chemical studies on the electrophilic substitution of 3-acetyl-2-methylbenzo[b]thiophene have shown that the benzene ring is the primary site for further functionalization, such as acylation. sci-hub.se These studies, utilizing methods like MNDO, HF/3-21G, and B3LYP/3-21G, have indicated that positions 4 and 6 are the most reactive sites for electrophilic attack. sci-hub.se This preferential substitution is attributed to the electronic distribution within the benzothiophene ring system, which is influenced by the existing methyl and acetyl groups.

The introduction of electron-donating groups (e.g., methoxy, alkyl) or electron-withdrawing groups (e.g., nitro, halo) at these positions can further influence the electron density and reactivity of the entire molecule. These modifications are crucial for optimizing the binding affinity of the compound to its biological target by altering its electronic and steric interactions. The Hammett constants of these substituents can be used to quantify their electronic influence and to establish quantitative structure-activity relationships.

Diversification of the Ethanone (B97240) Side Chain

The ethanone side chain of this compound is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and heterocyclic frameworks.

Elaboration into Alcohols, Carboxylic Acids, and Esters

The carbonyl group of the ethanone side chain can be readily transformed into other key functional groups, such as alcohols, carboxylic acids, and esters, which can serve as important pharmacophores or as intermediates for further derivatization.

Alcohols: The reduction of the ketone to a secondary alcohol, 1-(2-methyl-1-benzothien-3-yl)ethanol, can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. These alcohols can then be further functionalized, for example, through etherification or esterification of the hydroxyl group.

Carboxylic Acids: The methyl ketone moiety can be converted to a carboxylic acid, 2-methyl-1-benzothiophene-3-carboxylic acid, through the haloform reaction. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgyoutube.comnih.gov This reaction involves the exhaustive halogenation of the methyl group in the presence of a base, followed by cleavage of the resulting trihalomethyl ketone. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgyoutube.comnih.gov Alternatively, direct synthesis from benzothiophene using Friedel-Crafts acylation with trichloroacetyl chloride followed by hydrolysis can yield the carboxylic acid. tandfonline.com

Esters: The corresponding esters can be synthesized from the carboxylic acid via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com Palladium-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation sequences have also been developed for the synthesis of benzothiophene-3-carboxylic esters from appropriate precursors. nih.gov

A summary of these transformations is presented in the table below.

| Starting Material | Product | Transformation |

| This compound | 1-(2-Methyl-1-benzothien-3-yl)ethanol | Reduction |

| This compound | 2-Methyl-1-benzothiophene-3-carboxylic acid | Haloform Reaction |

| 2-Methyl-1-benzothiophene-3-carboxylic acid | Methyl 2-methyl-1-benzothiophene-3-carboxylate | Fischer Esterification |

Incorporation into Diverse Heterocyclic Frameworks

Thiophenes: The Gewald reaction provides a versatile method for the synthesis of substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgnih.govsemanticscholar.orgmdpi.comumich.edu This reaction involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org By employing this compound in this reaction, novel thiophene-containing analogs can be prepared.

Pyridazines: Pyridazine (B1198779) and pyridazinone derivatives can be synthesized from 1,3-dicarbonyl compounds, which can be generated from ketones like this compound. The reaction of these diketones with hydrazines is a common method for the formation of the pyridazine ring. nih.govnih.govresearchgate.netorganic-chemistry.org

The following table illustrates the potential for heterocyclic synthesis from the ethanone side chain.

| Starting Functional Group | Reaction | Resulting Heterocycle |

| Ketone | Gewald Reaction | 2-Aminothiophene |

| 1,3-Diketone (derived from ketone) | Reaction with Hydrazine (B178648) | Pyridazine/Pyridazinone |

Structure-Reactivity Relationship (SRR) Studies of Designed Analogs

Understanding the relationship between the structure of the designed analogs and their chemical reactivity is crucial for predicting their behavior in biological systems and for optimizing synthetic routes.

The reactivity of the benzothiophene nucleus in 3-acetyl-2-methylbenzothiophene is significantly influenced by the deactivating effect of the 3-acetyl group on the thiophene ring. As a result, electrophilic substitution reactions, such as acylation, occur preferentially on the benzene ring. sci-hub.se Quantum chemical calculations have corroborated experimental findings, indicating that the electrophilic attack is most favorable at the 4- and 6-positions. sci-hub.se

The introduction of additional substituents on the benzene ring will further modulate this reactivity. Electron-donating groups are expected to activate the ring towards electrophilic substitution, while electron-withdrawing groups will have a deactivating effect. The precise position of these substituents will also play a critical role in directing further functionalization. For instance, a substituent at the 4-position may influence the relative reactivity of the 6- and 7-positions in subsequent reactions.

The reactivity of the ethanone side chain is also subject to electronic effects from the benzothiophene nucleus. The electron-withdrawing nature of the benzothienyl group influences the acidity of the α-protons of the methyl group, which is a key factor in reactions such as the haloform reaction and condensations involving the methyl ketone. Substituents on the benzothiophene ring that alter its electron-donating or -withdrawing character will, in turn, affect the reactivity of the ethanone side chain. A systematic study of these substituent effects would provide valuable insights for the rational design of new analogs with desired chemical properties.

Library Synthesis and High-Throughput Derivatization

The strategic derivatization of the this compound core structure is crucial for generating extensive compound libraries, which are essential in drug discovery for exploring structure-activity relationships (SAR). While specific large-scale, high-throughput synthesis campaigns starting from this exact ketone are not extensively detailed in public literature, the methodologies for creating libraries of benzothiophene derivatives are well-established, particularly through research into selective estrogen receptor modulators (SERMs) like Raloxifene. nih.govnih.gov These strategies typically focus on introducing diversity by modifying the key functional groups of the parent molecule: the acetyl group at the 3-position and the methyl group at the 2-position.

The synthesis of a library of compounds often involves parallel synthesis techniques, where multiple related compounds are synthesized simultaneously. For the this compound scaffold, this can be achieved by employing a common intermediate that is then reacted with a diverse set of building blocks. A key strategy involves creating a more reactive "handle" on the molecule that can be subjected to various chemical transformations in a high-throughput manner.

One common approach is the functionalization of the C2-methyl group. For instance, bromination of the methyl group using N-bromosuccinimide (NBS) would yield a reactive bromomethyl intermediate. mdpi.com This intermediate is an excellent substrate for nucleophilic substitution reactions, allowing for the rapid introduction of a wide array of functional groups. This method enables the parallel synthesis of ethers, esters, amines, and other derivatives by reacting the brominated intermediate with a library of alcohols, carboxylic acids, or amines.

Another significant site for derivatization is the acetyl group. The carbonyl carbon is electrophilic and can undergo various reactions. For example, domino reaction protocols, such as the Friedlander reaction, can be employed to synthesize fused heterocyclic systems by reacting the ketone with amino-aldehydes or amino-ketones. nih.gov This approach allows for the creation of complex polycyclic structures from simple starting materials. The table below outlines a hypothetical library synthesis scheme based on these established principles.

Table 1: Hypothetical Library Generation from this compound

| Reaction Type | Modification Site | Reagent Class (Examples) | Resulting Derivative Class |

|---|---|---|---|

| Nucleophilic Substitution | C2-Methyl (via bromination) | Alcohols (R-OH), Phenols (Ar-OH) | Ethers |

| Nucleophilic Substitution | C2-Methyl (via bromination) | Amines (R-NH2), Anilines (Ar-NH2) | Secondary/Tertiary Amines |

| Condensation | C3-Acetyl | Aromatic Aldehydes (Ar-CHO) | Chalcones (α,β-Unsaturated Ketones) |

| Reductive Amination | C3-Acetyl | Primary/Secondary Amines (RNH2, R2NH) | Amines |

| Hydrazone Formation | C3-Acetyl | Hydrazines (R-NHNH2) | Hydrazones |

| Friedlander Annulation | C3-Acetyl | 2-Aminoaryl Aldehydes/Ketones | Benzothieno-fused Quinolines |

The synthesis of Raloxifene, a complex molecule, provides a clear example of derivatization at the C3 position. The process involves a Friedel-Crafts acylation of a benzothiophene core, which is analogous to the C3-acetyl group of this compound serving as a precursor or synthon for such acylations. newdrugapprovals.org By varying the acid chloride used in this acylation step, a library of Raloxifene analogs can be generated. For instance, using a library of different [4-(2-substituted-ethoxy)]benzoic acid chlorides would lead to a collection of derivatives with diverse side chains, allowing for fine-tuning of biological activity.

High-throughput derivatization leverages these synthetic routes in an automated or semi-automated fashion. Using robotic liquid handlers and parallel reaction blocks, hundreds of variations can be synthesized and purified simultaneously. The resulting compound libraries are then typically subjected to high-throughput screening to identify hits with desired biological properties. The adaptability of the benzothiophene core and its reactive handles makes this compound a valuable starting scaffold for such discovery efforts. nih.gov

Role As a Synthetic Precursor and Reagent in Organic Synthesis

Intermediate in the Synthesis of Complex Polycyclic Systems

The inherent structure of 1-(2-methyl-1-benzothien-3-yl)ethanone makes it a suitable precursor for the synthesis of complex polycyclic and heterocyclic systems through cyclization and condensation reactions. The acetyl group provides a reactive handle for building new rings, while the benzothiophene (B83047) nucleus can participate in electrophilic substitution and annulation reactions.

One significant application is in the synthesis of pyrrole-containing polycycles. The ketone can first be converted to its corresponding oxime, 3-(1-(hydroxyimino)ethyl)-2-methyl-1-benzothiophene. This oxime derivative serves as a direct precursor for synthesizing 2-(2-methyl-1-benzothien-3-yl)-1-vinylpyrrole via the Trofimov reaction, reacting with acetylene (B1199291) in a superbasic KOH/DMSO system. nih.gov This reaction constructs a new five-membered pyrrole (B145914) ring attached to the benzothiophene core. The resulting vinylpyrrole can be further modified, for instance, through devinylation to produce 2-(2-methyl-1-benzothien-3-yl)pyrrole. nih.gov These benzothienyl-pyrroles are key intermediates for constructing more elaborate systems, such as novel BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes, which are themselves complex polycyclic fluorophores. nih.gov

Furthermore, the principles of intramolecular Friedel-Crafts reactions suggest the potential for this compound to be used in the formation of fused ring systems. orgsyn.orgkfu.edu.sa By introducing a suitable chain onto the benzothiophene ring that can be acylated or alkylated by the acetyl group or the aromatic core, a new carbocyclic ring can be fused to the existing structure. Cascade reactions, such as the Prins/Friedel-Crafts cyclization, represent another powerful strategy where the ketone could be elaborated into a precursor for forming complex polycyclic frameworks like tetralins or benzannulenes under Lewis acid catalysis. nih.govbeilstein-archives.orgresearchgate.net

Building Block for Other Acetophenone and Ketone Derivatives

The acetyl group of this compound is the primary site for its transformation into a wide array of other ketone derivatives. A prominent example is its use in the Claisen-Schmidt condensation reaction to synthesize chalcones, which are α,β-unsaturated ketones. jetir.orgchemrevlett.comnih.gov By reacting this compound with various aromatic aldehydes in the presence of a base (e.g., NaOH or KOH), a diverse library of benzothiophene-chalcone hybrids can be produced. nih.govmdpi.com These reactions are typically high-yielding and allow for significant structural diversity by varying the substituent on the aromatic aldehyde.

| Reactant A | Reactant B (Example Aldehydes) | Product Class | Reaction Type |

| This compound | Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde | Benzothiophene-chalcones | Claisen-Schmidt Condensation |

The reactivity of the acetyl group's α-methyl protons also allows for other transformations. For instance, it can undergo acid-catalyzed self-condensation reactions. This process can lead to either a [2+2+2] cyclotrimerization, forming a 1,3,5-trisubstituted benzene (B151609) ring, or a single aldol (B89426) condensation, yielding a β-methylchalcone derivative. semanticscholar.org

Additionally, the carbonyl group can be transformed to create other functional derivatives. For example, it can be condensed with hydrazines to form acylhydrazones. nih.gov The reaction with hydrazine (B178648) hydrate (B1144303) would yield the corresponding hydrazone, which can be further reacted with aldehydes or ketones to produce a variety of N-substituted derivatives. These transformations highlight the role of this compound as a foundational scaffold for generating a broad spectrum of related ketones and their derivatives.

Precursor for Advanced Organic Materials (excluding direct properties or applications)

The benzothiophene moiety is a key component in the development of advanced organic materials, particularly organic semiconductors. Fused-ring systems based on benzothiophene, such as researchgate.netbenzothieno[3,2-b]benzothiophene (BTBT), are widely used as the active layer in organic field-effect transistors (OFETs) due to their high charge carrier mobility and stability. researchgate.netresearchgate.netnih.gov this compound represents a functionalized starting material that can be elaborated into these larger π-conjugated systems. Synthetic strategies often involve the coupling and annulation of smaller benzothiophene units, a role for which this compound is well-suited as a precursor. mdpi.comsemanticscholar.org

A specific, demonstrated application is its role as a precursor in the synthesis of novel fluorophores. As detailed previously, the oxime of this compound is a key intermediate in the synthesis of benzothienyl-pyrroles. nih.gov These pyrroles are, in turn, used to construct highly fluorescent BODIPY dyes. The synthesis involves the condensation of the benzothienyl-pyrrole with an aldehyde followed by oxidation and complexation with BF₃·OEt₂. nih.gov This pathway establishes a direct link from this compound to the creation of sophisticated organic optical materials.

The potential exists for this compound to serve as a monomer or a precursor to a monomer for the synthesis of π-conjugated polymers. The benzothiophene core is an excellent electron-donating unit, and when incorporated into a polymer backbone with acceptor units, it can form donor-acceptor polymers used in organic photovoltaic applications. nih.govrsc.org The acetyl group can be chemically modified to introduce polymerizable functionalities, enabling its integration into such advanced material architectures.

| Precursor | Intermediate | Final Material Class |

| This compound | 2-(2-Methyl-1-benzothien-3-yl)pyrrole | BODIPY Dyes |

| This compound | (Potential Monomer) | π-Conjugated Polymers |

| This compound | (Potential Building Block) | BTBT-type Organic Semiconductors |

Reagent in Catalyst Development and Ligand Synthesis

While not a catalyst itself, this compound is a valuable precursor for synthesizing ligands that can be complexed with metal ions to form catalysts. The structure contains potential coordination sites: the sulfur atom in the thiophene (B33073) ring and the oxygen atom of the acetyl group. These sites can be modified or supplemented to create multidentate ligands.

A key strategy involves the transformation of the acetyl group into a Schiff base. Condensation of the ketone with various primary amines yields imine ligands, where the imine nitrogen introduces an additional coordination site. If the amine used contains other donor atoms (e.g., hydroxyl or amino groups), multidentate ligands (such as N,O- or N,N-donors) can be readily synthesized.

Another approach is the conversion to acylhydrazone derivatives, which are well-known for their ability to chelate metal ions. nih.gov The reaction of this compound with carbohydrazides would produce acylhydrazones capable of acting as bidentate or tridentate ligands. These ligands, featuring N and O donor atoms, can coordinate with a variety of transition metals to form stable metal complexes. bohrium.com The resulting coordination compounds have potential applications in catalysis and materials science. Thiophene-containing ligands derived from related compounds have been successfully used to synthesize metal complexes, demonstrating the viability of this approach. rsc.org

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Accessibility

The classical synthesis of 1-(2-Methyl-1-benzothien-3-YL)ethanone often involves multi-step procedures that can be time-consuming and may generate significant waste. Future research is anticipated to focus on the development of more efficient and environmentally benign synthetic strategies.

Key Research Thrusts:

One-Pot Syntheses: The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, is a promising direction. For instance, a one-pot method for synthesizing related 2-aroylbenzo[b]thiophen-3-ols from 2-mercaptobenzoic acid and aryl bromomethyl ketones has been reported to proceed with high efficiency. nih.gov This approach minimizes the need for purification of intermediates, thereby saving time and resources.

Catalytic Methods: The exploration of novel catalytic systems, including transition-metal catalysts and organocatalysts, could lead to milder reaction conditions and improved yields. For example, the use of a zirconocene (B1252598) catalyst has been shown to increase the rate of formation of 2,4-disubstituted 1,5-benzothiazepines.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates. The application of microwave irradiation in the synthesis of benzothiazepine (B8601423) scaffolds has demonstrated the potential for significantly reduced reaction times compared to conventional heating methods.

Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, scalability, and product consistency. The development of flow-based methodologies for the synthesis of this compound and its derivatives could enable more efficient and controlled production.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Advantages | Potential for this compound Synthesis |

| One-Pot Synthesis | Reduced reaction time, less waste, cost-effective. | High potential for streamlining the synthesis from basic precursors. |

| Catalytic Methods | Milder conditions, higher selectivity, lower energy consumption. | Could enable novel reaction pathways and improve overall efficiency. |

| Microwave-Assisted | Rapid heating, shorter reaction times, improved yields. | Promising for accelerating key steps in the synthetic sequence. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Ideal for large-scale, reproducible production. |

Advanced Spectroscopic and Structural Investigations into Intermolecular Interactions

A deeper understanding of the solid-state structure and intermolecular interactions of this compound is crucial for designing new materials with desired properties. Advanced analytical techniques are expected to provide unprecedented insights.

Future Research Directions:

Single-Crystal X-ray Diffraction: While the fundamental crystal structure may be known, detailed studies at various temperatures and pressures can reveal subtle structural changes and the nature of intermolecular forces. For related benzothiazine derivatives, X-ray diffraction has been used to elucidate distorted half-chair conformations and the presence of intramolecular hydrogen bonds. nih.govnih.gov

Solid-State NMR Spectroscopy: This technique can provide information about the local environment of atoms in the solid state, complementing data from X-ray diffraction. It is particularly useful for studying polymorphism and amorphous phases.

Terahertz Spectroscopy: Terahertz time-domain spectroscopy (THz-TDS) is sensitive to weak intermolecular interactions, such as hydrogen bonds and van der Waals forces, and can be used to probe the collective vibrational modes in the crystal lattice.

Quantum Crystallography: This emerging field combines experimental X-ray diffraction data with quantum mechanical calculations to obtain a more detailed picture of the electron density distribution and the nature of chemical bonds and intermolecular interactions.

Computational Insights into Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, reactivity, and the prediction of molecular properties.

Areas for Computational Exploration:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular electrostatic potential (MESP), and frontier molecular orbitals (HOMO-LUMO) of this compound. rroij.com This information is vital for understanding its reactivity in various chemical transformations and for predicting the regioselectivity of its reactions. For instance, MESP analysis can identify the electron-rich and electron-deficient regions of the molecule, which are susceptible to electrophilic and nucleophilic attack, respectively. mdpi.comnih.gov

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of reactions involving this compound, helping to elucidate reaction mechanisms and identify key transition states. This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. This is particularly relevant for understanding its behavior in solution and for designing derivatives with specific binding properties. researchgate.net

Table 2: Key Computational Descriptors and Their Significance

| Descriptor | Information Provided | Application |

| HOMO-LUMO Gap | Electronic excitability, chemical reactivity. | Predicting reactivity and stability. rroij.com |

| MESP | Electron density distribution, reactive sites. | Guiding the design of selective reactions. mdpi.com |

| NBO Analysis | Intramolecular interactions, charge delocalization. | Understanding electronic stabilization. rroij.com |

| Reaction Pathways | Transition states, activation energies. | Elucidating reaction mechanisms. |

Development of Novel Benzothiophene-Based Chemical Scaffolds and Reagents

This compound serves as a versatile building block for the construction of more complex molecular architectures with a wide range of potential applications.

Future Avenues for Scaffold Development:

Bioactive Molecules: The benzothiophene (B83047) core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. eurekaselect.comnih.govnih.gov Future research will likely focus on the synthesis of novel derivatives of this compound and the evaluation of their therapeutic potential. For example, benzothiophene derivatives have been developed as potent inhibitors of Polo-like kinase 1 (PLK1), a validated target for cancer therapy. eurekaselect.com

Functional Materials: The unique electronic properties of the benzothiophene ring system make it an attractive component for organic electronic materials. Derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Research into novel liquid crystals based on benzothieno[3,2-b] cymitquimica.combenzothiophene highlights the potential of this scaffold in materials science. researchgate.net

Chemical Probes and Sensors: The development of benzothiophene-based fluorescent probes and chemosensors for the detection of biologically important species or environmental pollutants is another promising area of research. The functionalization of the this compound core with specific recognition motifs could lead to highly sensitive and selective analytical tools.

Q & A

What are the common synthetic routes for 1-(2-Methyl-1-benzothien-3-YL)ethanone, and how can reaction conditions be optimized?

Category: Basic Research

Answer:

The synthesis of benzothiophene-derived ketones like this compound typically involves Friedel-Crafts acylation or condensation reactions. A representative approach includes:

Substrate Preparation: Start with 2-methylbenzothiophene, which is acylated using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Reaction Optimization: Temperature (50–80°C), solvent (dichloromethane or nitrobenzene), and stoichiometric ratios (1:1.2 substrate:acylating agent) are critical. Excess catalyst may lead to side products.

Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product.

For analogous compounds, microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C) while maintaining yields >80% .

How can crystallographic software (e.g., SHELX, ORTEP) resolve ambiguities in the molecular structure of this compound?

Category: Advanced Research

Answer:

Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for resolving structural ambiguities:

- Data Collection: Use single-crystal X-ray diffraction (e.g., Bruker SMART APEX) to obtain intensity data. For monoclinic systems (space group C2/c), parameters like a = 20.0084 Å, β = 123.294° are typical .

- Refinement: SHELXL refines atomic positions against F² data, with residual factors (R₁) <0.05 indicating high precision.

- Validation: ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement, distinguishing disorder from experimental noise .

For conflicting NMR/X-ray data, hydrogen bonding or torsional strain in solution may explain discrepancies .

What spectroscopic techniques are most effective for characterizing substituent effects in this compound?

Category: Basic Research

Answer:

- IR Spectroscopy: Identifies carbonyl stretching (C=O) at ~1680–1720 cm⁻¹. Electron-withdrawing groups shift peaks to higher wavenumbers .

- NMR:

- ¹H NMR: Methyl groups adjacent to the benzothiophene ring resonate at δ 2.4–2.6 ppm (singlet). Aromatic protons show splitting patterns dependent on substituent positions.

- ¹³C NMR: The ketone carbon appears at δ 195–205 ppm.

- Mass Spectrometry: Electron ionization (EI-MS) confirms molecular ion peaks (m/z 204 for C₁₁H₁₀OS) and fragmentation patterns (e.g., loss of CO) .

How can molecular docking predict the biological activity of this compound derivatives?

Category: Advanced Research

Answer:

- Target Selection: Use databases like PDB to identify proteins (e.g., antimicrobial enzymes or cancer targets).

- Software Workflow:

- Preparation: Optimize ligand geometry with PyRx or AutoDock Vina.

- Docking: Apply Lamarckian genetic algorithms to assess binding affinity (ΔG < -7 kcal/mol suggests strong interactions).

- Validation: Compare with known inhibitors (e.g., RMSD <2 Å for pose reproducibility).

For derivatives, ADMET predictions (e.g., SwissADME) evaluate Lipinski’s compliance (MW <500, logP <5) and toxicity .

What safety protocols are recommended for handling this compound in laboratory settings?

Category: Basic Research

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps.

- Exposure Mitigation:

- Inhalation: Immediate removal to fresh air; monitor for respiratory irritation.

- Skin Contact: Wash with soap/water for 15 minutes; apply emollients if inflammation occurs.

- Storage: In airtight containers, away from oxidizers and heat sources .

How do solvent polarity and reaction pH influence the tautomeric stability of this compound?

Category: Advanced Research

Answer:

- Polar Solvents (e.g., DMSO): Stabilize enol tautomers via hydrogen bonding (e.g., δ 12–14 ppm for enolic OH in ¹H NMR).

- Nonpolar Solvents (e.g., Toluene): Favor keto forms due to reduced solvation.

- pH Effects: Acidic conditions protonate the carbonyl, shifting equilibrium to enol. Basic media deprotonate, stabilizing keto-enolate intermediates.

- Kinetic Studies: UV-Vis spectroscopy tracks tautomer ratios (λmax ~270 nm for keto vs. 310 nm for enol) .

What strategies address contradictory results between computational and experimental data for this compound?

Category: Advanced Research

Answer:

- Revisiting Basis Sets: In DFT calculations, hybrid functionals (e.g., B3LYP/6-311++G**) improve accuracy for non-covalent interactions.

- Experimental Reproducibility: Ensure crystallographic data (e.g., Rint <0.05) and NMR peak integration (≥95% purity).

- Dynamic Effects: Molecular dynamics simulations (e.g., AMBER) account for solvent and temperature effects absent in static models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。